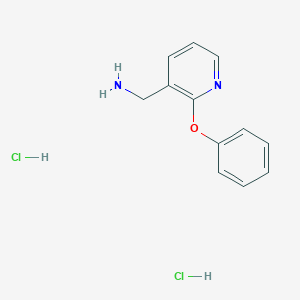

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride

Description

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a phenoxypyridine moiety linked to a methanamine group

Properties

IUPAC Name |

(2-phenoxypyridin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11;;/h1-8H,9,13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXRZCTXIVUAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxypyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: PhI(OAc)2, TEMPO, KMnO4, ZnCr2O7.

Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the phenoxypyridine ring .

Scientific Research Applications

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Phenoxypyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- (2-Phenylpyridin-3-yl)methanamine dihydrochloride

- (2-Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride stands out due to its unique phenoxypyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxypyridine moiety linked to a methanamine group, which allows for diverse chemical interactions. Its chemical formula is , and it is characterized by the following structural attributes:

- IUPAC Name : this compound

- Molecular Weight : 246.15 g/mol

- InChI : InChI=1S/C12H12N2O.2ClH/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11;;/h1-8H,9,13H2;2*1H

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neuroinflammatory responses.

Biological Activity and Applications

Research has highlighted several areas where this compound exhibits notable biological activity:

Antitumor Activity

Studies have shown that derivatives of phenoxypyridine compounds can exhibit antitumor properties. For instance, compounds similar in structure have demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, suggesting a potential for therapeutic applications in oncology .

Neuroinflammation

The compound's interaction with P2X7 receptors—ion channels implicated in neuroinflammatory processes—has been explored. The P2X7 receptor is known for its role in microglial activation, which is linked to neurodegenerative diseases . Compounds targeting this receptor could offer new avenues for treating conditions such as Alzheimer's disease and multiple sclerosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.